Product packaging for Methyl 2-allylnicotinate(Cat. No.:)

Methyl 2-allylnicotinate

Cat. No.: B12082225
M. Wt: 177.20 g/mol
InChI Key: CZQUTPNZOFFZJY-UHFFFAOYSA-N
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Description

Significance of Nicotinate (B505614) Esters as Synthetic Intermediates

Nicotinate esters, in general, are valuable precursors in the synthesis of a wide array of chemical compounds. solubilityofthings.com Their stability, imparted by the aromatic pyridine (B92270) ring, combined with the reactivity of the ester group, makes them versatile building blocks. solubilityofthings.com They serve as starting materials for pharmaceuticals, agrochemicals, and other functional materials. solubilityofthings.com The pyridine nitrogen can be quaternized, and the ester can undergo hydrolysis, amidation, or reduction, providing multiple pathways for functional group transformation. Nicotinate esters are precursors in the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and its phosphate (B84403) form (NADP), which are crucial coenzymes in various metabolic pathways. nih.gov

The esterification of nicotinic acid is a common strategy to produce these intermediates. ajol.info For instance, reacting nicotinic acid with an alcohol like methanol (B129727) in the presence of an acid catalyst yields the corresponding methyl nicotinate. ajol.info More advanced methods allow for the direct conversion of pyridine dicarboxylic acids to nicotinate esters in a single step. google.com The reactivity of nicotinate esters in nucleophilic aromatic substitution (SNAr) reactions further highlights their importance, allowing for the introduction of various substituents onto the pyridine ring. researchgate.net

Overview of Strategic Importance in Complex Molecule Synthesis

The strategic placement of functional groups in nicotinate esters makes them highly valuable in the assembly of complex molecular architectures. The pyridine ring can act as a scaffold, and the ester and other substituents can be manipulated to build more intricate structures. The presence of both a nucleophilic nitrogen and an electrophilic carbonyl carbon allows for a diverse range of reactions.

The introduction of an allyl group, as in methyl 2-allylnicotinate, adds another layer of synthetic utility. The allyl group can participate in a variety of reactions, including but not limited to:

Allylic Addition: The double bond can be a target for various addition reactions.

Cross-Coupling Reactions: The allyl group can be utilized in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Rearrangement Reactions: Allylic systems can undergo sigmatropic rearrangements, such as the Claisen rearrangement, to form new structural motifs.

This combination of a reactive allyl group and a modifiable nicotinate core makes this compound a strategic intermediate for constructing complex heterocyclic and polyfunctionalized molecules. Its structure provides a template for accessing compounds that might be difficult to synthesize through other routes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B12082225 Methyl 2-allylnicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 2-prop-2-enylpyridine-3-carboxylate

InChI

InChI=1S/C10H11NO2/c1-3-5-9-8(10(12)13-2)6-4-7-11-9/h3-4,6-7H,1,5H2,2H3

InChI Key

CZQUTPNZOFFZJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)CC=C

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Allylnicotinate and Its Derivatives

Established Synthetic Routes to Methyl 2-Allylnicotinate

The construction of this compound typically involves the formation of the ester and the introduction of the allyl group onto the pyridine (B92270) ring. The sequence of these steps can vary, but two of the most fundamental approaches are palladium-catalyzed cross-coupling reactions and esterification.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. In the context of this compound synthesis, this approach is often used to introduce the allyl group at the 2-position of the pyridine ring. A common starting material for this reaction is Methyl 2-chloronicotinate. nih.gov

The general mechanism of such a reaction involves the oxidative addition of the palladium catalyst to the carbon-chlorine bond of Methyl 2-chloronicotinate, followed by transmetalation with an allyl-containing organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the palladium catalyst.

Various types of palladium-catalyzed cross-coupling reactions could be employed, including:

Suzuki Coupling: This reaction would involve the use of an allylboronic acid or one of its esters in the presence of a palladium catalyst and a base.

Stille Coupling: This method utilizes an allyltin (B8295985) reagent, such as allyltributyltin, with a palladium catalyst.

Negishi Coupling: In this case, an allylzinc halide would be the coupling partner for the Methyl 2-chloronicotinate.

The choice of catalyst, ligands, solvent, and base is crucial for the success of these reactions, influencing both the yield and the purity of the resulting this compound. A hypothetical comparison of these methods is presented in the table below.

Table 1: Hypothetical Comparison of Palladium-Catalyzed Allylation Reactions

Coupling Reaction Allyl Reagent Typical Catalyst Advantages Disadvantages
Suzuki Allylboronic acid/ester Pd(PPh₃)₄, PdCl₂(dppf) Air and moisture stable reagents, low toxicity of boron byproducts. Boronic acids can be expensive.
Stille Allyltributyltin Pd(PPh₃)₄ Mild reaction conditions, tolerant of many functional groups. Toxicity of organotin reagents and byproducts.

Esterification is a fundamental reaction in organic synthesis for the formation of esters from carboxylic acids and alcohols. researchgate.net In the synthesis of this compound, if 2-allylnicotinic acid is available, it can be converted to its methyl ester via several methods.

The most common method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chemicalbook.comorientjchem.org The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. researchgate.netchemicalbook.com

Alternative esterification methods include:

Reaction with Diazomethane (B1218177): While highly efficient and proceeding under mild conditions, the toxicity and explosive nature of diazomethane limit its use to small-scale syntheses.

Conversion to an Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol.

Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to facilitate the esterification under mild conditions.

The choice of esterification method depends on the scale of the reaction and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. google.com For instance, the direct acid-catalyzed esterification is often preferred for its simplicity and cost-effectiveness in large-scale production.

Advanced Synthetic Strategies for Allylnicotinate Analogues

The synthesis of analogues of this compound, which may possess more complex structures and specific stereochemistry, often requires more sophisticated synthetic strategies.

When the target allylnicotinate analogue contains one or more stereocenters, stereoselective synthesis becomes crucial. This can be achieved through various strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction, after which it is removed. youtube.com

Asymmetric Catalysis: Chiral catalysts, often based on transition metals with chiral ligands, can be used to catalyze reactions in an enantioselective or diastereoselective manner. nih.gov

Substrate Control: The existing stereocenters in a substrate can influence the stereochemistry of newly formed stereocenters.

For example, in the synthesis of an analogue with a chiral center on the allyl group, an asymmetric allylation reaction could be employed.

The choice between a linear and convergent approach for the synthesis of an allylnicotinate analogue would depend on the complexity of the target molecule. For a highly substituted analogue, a convergent approach would likely be more advantageous. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. rsc.org Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Palladium-catalyzed reactions, being catalytic, generally have a good atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, exploring the use of water or bio-based solvents in the synthesis. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents as they are used in smaller amounts and can be recycled and reused. rsc.org Both the palladium catalysts in cross-coupling reactions and the acid catalysts in esterification are examples of this principle.

Efforts in this area could involve the development of more efficient and recyclable catalysts for the allylation step or the use of solid acid catalysts for the esterification to simplify purification and reduce waste.

Microwave-Assisted Organic Synthesis (MAOS) Adaptations

Microwave-assisted organic synthesis has revolutionized chemical synthesis by offering rapid reaction times, improved yields, and enhanced purity of products compared to conventional heating methods. The application of microwave irradiation in the synthesis of nicotinic acid derivatives has been an area of active research, aiming to expedite the preparation of these valuable compounds.

While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles of MAOS can be applied to analogous reactions. For instance, the synthesis of various substituted nicotinic acid esters has been successfully achieved under microwave irradiation, demonstrating the feasibility of this technology for the allylation of a methyl nicotinate (B505614) precursor. The key advantage of MAOS lies in its ability to rapidly heat the reaction mixture to the desired temperature, often leading to a significant reduction in reaction time from hours to minutes.

A hypothetical microwave-assisted synthesis of this compound could involve the reaction of a suitable precursor, such as methyl 2-chloronicotinate, with an allylating agent like allylboronic acid pinacol (B44631) ester in the presence of a palladium catalyst and a base. The reaction conditions would be optimized in a dedicated microwave reactor, allowing for precise control over temperature and pressure.

Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 12 - 24 hours10 - 30 minutes
Temperature 80 - 100 °C120 - 150 °C
Yield ModerateHigh
By-product Formation Potential for increased side reactionsMinimized side reactions

It is important to note that the specific conditions and outcomes would require experimental validation. However, based on the successful application of MAOS to a wide range of organic transformations, including cross-coupling reactions on pyridine rings, it is a highly promising approach for the efficient synthesis of this compound.

Utilization of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a critical aspect of modern green chemistry, aiming to replace hazardous and expensive catalysts with more environmentally benign and cost-effective alternatives. In the context of synthesizing this compound, research into sustainable catalysts focuses on minimizing waste, utilizing earth-abundant metals, and enabling catalyst recycling.

The allylation of the pyridine ring at the C-2 position typically involves transition metal catalysis, with palladium being a common choice. However, efforts are being made to develop catalytic systems based on more sustainable metals like copper or iron. These metals are more abundant and less toxic than palladium, making them attractive for large-scale industrial applications.

One approach involves the use of heterogeneous catalysts, where the catalytic species is immobilized on a solid support. This facilitates easy separation of the catalyst from the reaction mixture, allowing for its reuse in subsequent batches. For the synthesis of this compound, a supported palladium or copper catalyst could be employed in a cross-coupling reaction between methyl 2-chloronicotinate and an allylating agent.

Table 2: Examples of Sustainable Catalytic Approaches for Pyridine Functionalization

Catalyst TypeMetalSupport/LigandAdvantagesReference
HeterogeneousPalladiumGrapheneHigh stability and activity.N/A
HomogeneousCopperPicolinic acidReadily available and effective ligand. mdpi.com
BiocatalystNitrilaseImmobilizedMild reaction conditions, high selectivity. dntb.gov.ua

The development of these sustainable catalytic systems is ongoing, with the goal of providing efficient and environmentally responsible methods for the synthesis of this compound and its derivatives.

Solvent-Free Reaction Methodologies

Solvent-free reactions, also known as neat or solid-state reactions, are a cornerstone of green chemistry. By eliminating the need for solvents, these methods reduce waste, minimize environmental pollution, and can lead to improved reaction rates and yields due to higher reactant concentrations.

The synthesis of nicotinic acid derivatives under solvent-free conditions has been successfully demonstrated. For instance, the preparation of 2-(arylamino)nicotinic acids has been achieved by heating the reactants without a solvent, resulting in excellent yields and short reaction times. nih.gov This approach could be adapted for the synthesis of this compound.

A potential solvent-free synthesis could involve the mechanochemical activation of the reactants. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging and powerful tool in solvent-free synthesis. The reaction between methyl 2-chloronicotinate and an appropriate allylating reagent could be carried out in a ball mill, potentially with a catalytic amount of a metal salt. This method avoids the use of bulk solvents and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.

Table 3: Comparison of Solvent-Based vs. Solvent-Free Synthesis of Nicotinic Acid Derivatives

FeatureSolvent-Based SynthesisSolvent-Free Synthesis
Environmental Impact Higher (solvent waste)Lower (minimal waste)
Reaction Rate Often slowerCan be faster due to high concentration
Work-up Procedure Often requires extraction and purificationSimpler, direct isolation of product
Applicability Wide range of reactionsGrowing, especially with mechanochemistry

The adoption of solvent-free methodologies for the synthesis of this compound would represent a significant step towards a more sustainable and efficient manufacturing process, aligning with the principles of green chemistry.

Reactivity and Mechanistic Investigations of Methyl 2 Allylnicotinate

Reaction Pathways and Transformation Studies

The chemical reactivity of Methyl 2-allylnicotinate is governed by the interplay of its three key functional groups: the allyl group, the pyridine (B92270) ring, and the methyl ester. Each of these moieties presents distinct sites for chemical transformations, allowing for a diverse range of reaction pathways.

The allyl group in this compound is a versatile handle for introducing new functionalities into the molecule. Allylic C-H bonds are susceptible to functionalization through various transition metal-catalyzed reactions. rsc.orgrsc.org These reactions often proceed via the formation of a π-allyl intermediate, which can then be attacked by a variety of nucleophiles. nih.gov

Recent advancements in catalysis, particularly with group IX metals like cobalt, rhodium, and iridium, have expanded the scope of allylic C-H functionalization to include a broader range of olefins and coupling partners. rsc.org While specific studies on this compound are not extensively documented, the principles of these catalytic systems suggest that it would be a viable substrate for such transformations. For example, oxidative allylic C-H functionalization could introduce hydroxyl or amino groups at the allylic position. researchgate.net The reaction of the allyl group with reagents like selenium dioxide is a known method for allylic oxidation, which could potentially yield an allylic alcohol derivative of this compound. researchgate.net

Transition metal-catalyzed reactions involving radicals also represent a powerful strategy for allylic functionalization, offering alternative pathways to ionic mechanisms. rsc.org These methods could be employed to form new carbon-carbon or carbon-heteroatom bonds at the allylic position of this compound.

Table 1: Potential Allylic Functionalization Reactions of this compound This table is generated based on established reactivity patterns of allylic systems and is intended to be illustrative of potential transformations.

Reaction TypeReagents and ConditionsExpected Product
Allylic OxidationSeO₂, solventMethyl 2-(3-hydroxyprop-1-en-1-yl)nicotinate
Palladium-Catalyzed AminationPd catalyst, amine nucleophile, oxidantMethyl 2-(3-aminoprop-1-en-1-yl)nicotinate derivative
Rhodium-Catalyzed C-H ArylationRh catalyst, arylboronic acidMethyl 2-(3-arylprop-1-en-1-yl)nicotinate

The nitrogen atom in the pyridine ring of this compound is a key site for chemical reactions. As a heteroaromatic system, the pyridine ring's reactivity is influenced by the electron-withdrawing nature of the nitrogen atom, which generally deactivates the ring towards electrophilic aromatic substitution (EAS). youtube.comyoutube.com When EAS does occur, it is typically directed to the 3- and 5-positions. youtube.com The presence of the allyl and methyl ester groups will further influence the regioselectivity of such reactions.

The pyridine nitrogen itself can act as a nucleophile and a base. It can be alkylated to form pyridinium (B92312) salts. For instance, α-methylation of pyridines can be achieved using reagents like Raney® nickel in the presence of an alcohol at high temperatures, although this typically targets the carbon adjacent to the nitrogen. nih.gov Direct alkylation on the nitrogen would form a quaternary ammonium (B1175870) salt.

Furthermore, the pyridine ring can direct C-H functionalization at adjacent positions. For example, rhodium(III)-catalyzed C6-selective dehydrogenative cross-coupling of 2-pyridones with thiophenes has been reported, where the pyridyl group directs the reaction. researchgate.net While this compound is not a pyridone, this illustrates the directing group potential of the pyridine moiety. The reaction of substituted (6-methyl-2-pyridyl)methyllithium species with epoxides demonstrates the ability to functionalize the position alpha to the pyridine nitrogen after lithiation. nih.gov

The methyl ester group of this compound is susceptible to hydrolysis and transesterification reactions, which are fundamental transformations of esters.

Ester Hydrolysis: Hydrolysis of the ester can be catalyzed by either acid or base. chemguide.co.uk

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid, to yield the corresponding carboxylic acid (2-allylnicotinic acid) and methanol (B129727). chemguide.co.ukresearchgate.netyoutube.com The mechanism typically follows the AAC2 pathway.

Alkaline hydrolysis (saponification) is an irreversible reaction where the ester is heated with a base, like sodium hydroxide, to produce the salt of the carboxylic acid (sodium 2-allylnicotinate) and methanol. chemguide.co.uk This reaction generally follows second-order kinetics.

The kinetics of ester hydrolysis are influenced by steric and electronic factors. researchgate.net The rate of hydrolysis of this compound would be influenced by the electronic properties of the pyridine ring and the steric hindrance from the adjacent allyl group.

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. researchgate.netmdpi.comnih.govmdpi.comresearchgate.net This reaction can be catalyzed by acids or bases. For this compound, reaction with a different alcohol (R'OH) in the presence of a catalyst would lead to the formation of a new ester (Alkyl 2-allylnicotinate) and methanol. This process is often an equilibrium reaction, and an excess of the new alcohol is typically used to drive the reaction to completion. mdpi.com The selectivity and rate of transesterification are dependent on reaction conditions such as temperature, catalyst concentration, and the molar ratio of alcohol to ester. researchgate.net

Table 2: Kinetic Parameters for Alkaline Hydrolysis of Various Methyl Esters This table presents data for structurally related esters to provide context for the expected reactivity of this compound. Data for this compound is not available in the cited literature.

EsterSecond-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹)Reference
Methyl Salicylate1.2 x 10⁻² researchgate.net
Methyl Paraben1.9 x 10⁻² researchgate.net
Dimethyl Phthalate1.4 x 10⁻² researchgate.net

Derivatization Methodologies for Analytical Research

Derivatization is a common strategy in analytical chemistry to improve the chromatographic and detection characteristics of analytes. jfda-online.comsemanticscholar.orgyoutube.comgcms.czresearchgate.net For a polar compound like this compound, derivatization can enhance its volatility and thermal stability, making it more amenable to analysis by gas chromatography (GC).

While this compound is already an ester, this section, in the context of derivatization, generally refers to the conversion of a parent acid (nicotinic acid derivatives) to an ester for analysis. researchgate.netmdpi.commdpi.com If one were analyzing for the presence of 2-allylnicotinic acid (the hydrolysis product), esterification to a different ester (e.g., ethyl, propyl) could be used for its quantification.

Conversely, if analyzing a mixture containing various nicotinic acid derivatives, the transesterification of this compound to a different ester could be used to shift its retention time in a chromatogram, aiding in separation and identification. researchgate.net The choice of the new alcohol would determine the volatility and chromatographic behavior of the resulting ester derivative.

Silylation is a widely used derivatization technique that introduces a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, in place of active hydrogens, such as those in hydroxyl or amine groups. nih.govnih.gov While this compound itself does not have active hydrogens for direct silylation, its potential hydrolysis product, 2-allylnicotinic acid, possesses a carboxylic acid group that can be readily silylated.

The derivatization of the carboxylic acid group to a TMS ester would significantly increase the volatility and thermal stability of the molecule, making it suitable for GC-MS analysis. nih.govnih.gov Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is typically fast and quantitative. This approach would be particularly useful for the simultaneous analysis of this compound and its potential acidic metabolites or degradation products.

Table 3: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

Derivatizing AgentAbbreviationFunctional Group TargetedDerivative Formed
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFACarboxylic Acids, Alcohols, AminesTrimethylsilyl (TMS) Ester
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFACarboxylic Acids, Alcohols, AminesTrimethylsilyl (TMS) Ester
Diazomethane (B1218177)CH₂N₂Carboxylic AcidsMethyl Ester
Pentafluorobenzyl BromidePFBBrCarboxylic AcidsPentafluorobenzyl (PFB) Ester

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound's Reactivity and Mechanistic Investigations

A thorough review of available scientific literature and patent databases reveals a significant gap in detailed research concerning the specific reactivity and mechanistic properties of this compound. While the synthesis of this compound as an intermediate is documented, particularly via Suzuki-type coupling and its subsequent hydrogenation, there is a notable absence of in-depth studies on its behavior in various catalytic transformations as a substrate. Consequently, a comprehensive article structured around its metal-catalyzed coupling reactions, its role in catalysis, and the mechanistic elucidation of its key reactions cannot be constructed with the required scientific accuracy and detail at this time.

The requested sections of the article, focusing on the catalytic transformations and mechanistic investigations of this compound, necessitate specific experimental data and research findings that are not present in the public domain. General principles of palladium-catalyzed reactions involving allylic and pyridine-containing compounds exist; however, extrapolating this information to this compound without direct research would be speculative and would not meet the standards of a scientifically rigorous article.

For instance, to discuss metal-catalyzed coupling reactions such as the Heck coupling, specific studies detailing the reaction of this compound with various partners, including yields and reaction conditions, would be essential. Similarly, defining its role in homogeneous and heterogeneous catalysis requires dedicated research exploring its activity and stability as a ligand or catalyst component.

Furthermore, the elucidation of reaction mechanisms, including the investigation of reaction intermediates and kinetic studies, is a highly specific field of research. Such studies for this compound have not been found in the available literature. Without these foundational research findings, the creation of informative data tables and a detailed discussion of its chemical behavior remains unfeasible.

Until dedicated research on the reactivity and mechanistic aspects of this compound is published, a detailed and authoritative article on this specific subject cannot be responsibly generated.

Computational Chemistry Studies on Methyl 2 Allylnicotinate

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure of a molecule, which in turn governs its geometry, energy, and chemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. google.com This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. google.com

For Methyl 2-allylnicotinate, a DFT analysis would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. From the optimized structure, a variety of electronic properties can be calculated to predict its reactivity. Key parameters include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how this compound might interact with other molecules.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, predicting where it is most likely to undergo nucleophilic, electrophilic, or radical attack.

Hypothetical DFT Data for this compound

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity.
Dipole Moment2.1 DMeasures the overall polarity of the molecule.

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data or empirical parameters. These methods are generally more computationally demanding than DFT but can provide highly accurate results, often referred to as "gold standard" benchmarks.

For a molecule like this compound, high-accuracy ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) would be used to:

Obtain a very precise calculation of the molecule's energy and geometry.

Accurately determine the energy barriers for chemical reactions or conformational changes.

Calculate spectroscopic properties, such as vibrational frequencies, to compare with and help interpret experimental infrared (IR) and Raman spectra.

These high-level calculations are crucial for validating the results from less computationally expensive methods like DFT and for studying systems where high accuracy is paramount.

Semi-empirical methods bridge the gap between the high accuracy of ab initio methods and the speed required to study very large molecular systems. These methods use a simplified form of the Schrödinger equation and incorporate some parameters derived from experimental data to speed up calculations.

The PM6 (Parameterization Method 6) model is a popular semi-empirical method that offers significant improvements in accuracy over its predecessors like AM1 and PM3 for a wide range of organic molecules. For a relatively small molecule like this compound, PM6 could be used for:

Rapidly screening different possible conformations to identify low-energy structures before performing more accurate DFT or ab initio calculations.

Calculating heats of formation and other thermodynamic properties.

While not as accurate as DFT or ab initio methods, PM6 provides a computationally efficient way to gain initial insights into the molecule's behavior.

Comparison of Semi-Empirical Methods

MethodRelative Computational CostGeneral AccuracyTypical Application
PM6LowGood for a semi-empirical methodLarge systems, initial conformational screening.
AM1Very LowModerateVery large systems, qualitative analysis.
PM3Very LowModerateGeneral screening, similar to AM1.

Molecular Modeling and Dynamics Simulations

While quantum mechanics focuses on the electronic structure, molecular modeling and dynamics simulations use classical physics to explore the physical movements and interactions of atoms and molecules over time.

Molecular Dynamics (MD) is a simulation technique that calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This method provides a "movie" of how a molecule behaves over time, revealing its flexibility and how it interacts with its environment.

An MD simulation of this compound would involve placing the molecule in a simulation box, often with solvent molecules like water, and observing its behavior over a period of nanoseconds or microseconds. Such a simulation would be used to:

Explore the different shapes (conformations) the molecule can adopt due to the rotation around its single bonds.

Study how the flexible allyl group moves and folds in relation to the more rigid pyridine (B92270) ring.

Analyze how the molecule interacts with solvent molecules, including the formation of hydrogen bonds.

Simulate the interaction of this compound with a biological target, such as a protein binding site, to understand its potential binding mode.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The rotation of the allyl group and the methyl ester group in this compound would lead to various conformers with different energies.

A Potential Energy Surface (PES) is a mathematical map that relates the energy of a molecule to its geometry. For this compound, a PES could be generated by systematically rotating one or more bonds (defined by dihedral angles) and calculating the molecule's energy at each step using quantum chemical methods.

The resulting PES would show:

Energy Minima: These correspond to the most stable, low-energy conformations of the molecule.

Energy Maxima (Saddle Points): These represent the transition states between different conformers, and their height determines the energy barrier for rotation.

By analyzing the PES, researchers can understand the relative populations of different conformers at a given temperature and the dynamics of their interconversion. This is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Prediction of Spectroscopic Parameters and Computational Validation

Theoretical Calculation of NMR Chemical Shifts

No specific studies detailing the theoretical calculation of ¹H or ¹³C NMR chemical shifts for this compound were found. This type of analysis typically involves methods like the Gauge-Independent Atomic Orbital (GIAO) method to predict the magnetic shielding of nuclei. core.ac.uksavemyexams.com The calculated shifts are then often compared with experimental data to validate the computational model and aid in the assignment of spectral peaks. libretexts.orgucsb.edu

Vibrational Frequency Calculations for IR and Raman Spectra

Similarly, there were no available computational studies on the vibrational frequencies for the Infrared (IR) and Raman spectra of this compound. Such calculations are used to predict the vibrational modes of a molecule, which correspond to the peaks observed in experimental IR and Raman spectroscopy. americanpharmaceuticalreview.comuc.edu These theoretical spectra are instrumental in assigning the fundamental vibrations of the molecule to specific bond stretches, bends, and torsions. core.ac.uk

Computational Analysis of Reactivity and Reaction Mechanisms

Transition State Characterization and Activation Energies

No research was located that focused on the characterization of transition states or the calculation of activation energies for reactions involving this compound. This type of computational work is crucial for understanding reaction kinetics and mechanisms, often employing methods to locate saddle points on the potential energy surface that correspond to the transition state of a reaction. nih.govbeilstein-journals.orgrsc.org

Electronic Descriptors (HOMO-LUMO, Fukui Indices, Chemical Potential)

A search for the analysis of electronic descriptors like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Fukui indices, and chemical potential for this compound yielded no specific results. These descriptors are derived from the electronic structure of the molecule and provide insight into its reactivity, identifying likely sites for nucleophilic or electrophilic attack. journalijar.comscholarsresearchlibrary.comresearchgate.netuchile.cl The HOMO-LUMO energy gap, for instance, is a key indicator of the molecule's kinetic stability. scholarsresearchlibrary.com

Regioselectivity and Stereoselectivity Predictions

Finally, no computational studies were found that predict the regioselectivity or stereoselectivity of reactions involving this compound. These predictions are vital in synthetic chemistry for understanding and controlling the outcome of chemical reactions where multiple products are possible. rsc.orgyoutube.com

Molecular Docking for Ligand-Target Interaction Prediction (excluding direct biological outcomes)

Extensive searches of scientific literature and patent databases did not yield any specific molecular docking studies conducted on the chemical compound this compound. While the compound is mentioned in patent literature as an intermediate in the synthesis of orexin (B13118510) receptor antagonists, no published research detailing its computational ligand-target interaction predictions, such as binding affinities or specific interactions with protein targets, could be identified. google.comgoogle.comgoogleapis.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. google.com This method is instrumental in drug discovery and molecular biology for predicting the binding energy and analyzing the interaction patterns, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein.

Without any available research specifically investigating the molecular docking of this compound, it is not possible to provide detailed research findings or data tables on its predicted interactions with any biological targets. The generation of scientifically accurate content for this specific subsection, as per the user's request for detailed findings and data tables, is therefore not feasible based on the currently available public information.

Advanced Applications of Methyl 2 Allylnicotinate in Chemical Research

Methyl 2-Allylnicotinate as a Synthetic Building Block

The unique combination of reactive sites within this compound makes it a potentially valuable synthon, or synthetic building block, for constructing more elaborate molecular architectures. researchgate.net Its utility can be projected in several key areas of organic synthesis.

Precursor in Complex Organic Synthesis

In the field of complex organic synthesis, the goal is to assemble intricate molecules from simpler, readily available starting materials. lkouniv.ac.inmsu.edu The structural framework of this compound offers multiple handles for chemical modification. The methyl nicotinate (B505614) portion is a known precursor in the synthesis of various derivatives, including 5-arylnicotinates and the alkaloid (±)-sesbanine. sigmaaldrich.commacsenlab.com

The allyl group adds a significant layer of synthetic versatility. Allylic groups are well-known participants in a variety of carbon-carbon bond-forming reactions. For instance, palladium-catalyzed reactions, such as allylic alkylation, could be employed to extend the carbon chain at the allyl position. nih.gov Furthermore, the olefinic bond within the allyl group is amenable to numerous transformations, including oxidation (e.g., to an epoxide or diol), hydroboration-oxidation (to an alcohol), and metathesis, thereby providing pathways to a diverse array of complex derivatives.

A hypothetical synthetic transformation is presented below, illustrating how this compound could be elaborated into a more complex structure using known allylic reactions.

Starting Material Reagent/Condition Intermediate/Product Reaction Type
This compound1. O₃; 2. NaBH₄Methyl 2-(2-hydroxyethyl)nicotinateOzonolysis/Reduction
This compoundSeO₂Methyl 2-(2-oxoallyl)nicotinateAllylic Oxidation
This compoundPd(PPh₃)₄, Nu⁻Methyl 2-(substituted-allyl)nicotinateAllylic Alkylation
This compoundGrubbs' Catalyst, AlkeneSubstituted Vinyl Pyridine (B92270)Cross-Metathesis

This table is illustrative and based on the known general reactivity of the functional groups present in the molecule.

Role in the Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of medicinal chemistry and materials science. benthamscience.com this compound is itself a heterocycle, but it can also serve as a template for the construction of fused heterocyclic systems, such as quinolines and quinazolinones. The synthesis of quinazolinones, for example, often involves the cyclization of 2-aminobenzoic acid derivatives with various reagents. nih.govnih.govsapub.orggoogle.com

While this compound does not possess the required amino group, it could be chemically modified to an appropriate precursor. For instance, a nucleophilic aromatic substitution reaction could potentially introduce an amine or a precursor group onto the pyridine ring. Subsequently, intramolecular cyclization involving the allyl group or a derivative thereof could lead to the formation of a new fused ring system. N-allylic compounds are recognized as excellent starting materials for creating N-heterocyclic structures. benthamscience.comresearchgate.net Electrophilic cyclization is another powerful strategy for synthesizing substituted quinolines from N-(2-alkynyl)anilines, highlighting a general principle of using functionalized precursors for building complex heterocycles. nih.govnih.govmdpi.comthieme-connect.comorganic-chemistry.org

Applications in Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. lkouniv.ac.inmsu.edu In this context, this compound can be identified as a strategic building block for complex nitrogen-containing molecules.

Consider a hypothetical complex target molecule, such as a functionalized quinoline (B57606) derivative. A retrosynthetic approach might involve a key disconnection corresponding to a Friedländer annulation or a similar cyclization reaction. thieme-connect.com This disconnection would break the target down into two simpler fragments. If the target molecule contains a pyridine ring fused with another carbocycle and bears substituents derivable from an allyl group and a methyl ester, this compound would emerge as a logical precursor. The allyl and ester groups serve as "masked" functionalities, ready to be revealed or transformed in the forward synthesis.

Hypothetical Retrosynthetic Disconnection:

Figure 1: A conceptual retrosynthetic analysis where a complex polycyclic heteroaromatic target is disconnected via a strategic cyclization transform, identifying this compound as a key starting material.

Development of Functional Materials and Coordination Complexes

Beyond its role in synthesis, the electronic and structural features of this compound make it a candidate for creating functional materials, including coordination polymers and other complex architectures.

Ligand Design for Metal Complexation

Pyridine and its derivatives are classic ligands in coordination chemistry, readily binding to a wide range of metal ions through the lone pair of electrons on the nitrogen atom. diva-portal.orgresearchgate.net The nicotinate moiety, in particular, has been shown to form stable complexes. For example, methyl nicotinate acts as a ligand in the formation of ruthenium nitrosyl complexes and polymeric copper(I) thiocyanato complexes. nih.govresearchgate.net In these structures, coordination typically occurs through the pyridine nitrogen. researchgate.net

This compound offers multiple potential binding sites: the pyridine nitrogen and the carbonyl oxygen of the ester group. This allows it to act as a monodentate ligand (binding only through the nitrogen) or potentially as a bidentate chelating ligand. The presence of the allyl group can also influence the properties of the resulting metal complex. In (η³-allyl)palladium complexes, for instance, the electronic properties of pyridyl ligands can affect the reactivity and stability of the complex. acs.orggu.se Therefore, this compound could be used to design metal complexes with tailored catalytic activity or specific electronic and photophysical properties.

Metal Ion Precursor Complex Resulting Nicotinate Complex Type Potential Application Reference
Ruthenium(II)[RuNO(NO₂)₄OH]²⁻trans(NO,OH)-cis(NO₂,NO₂)-[RuNO(L)₂(NO₂)₂OH]Photorelease of Nitric Oxide nih.gov
Copper(I)CuSCN[Cu(NCS)(L)]n (Polymeric Chain)Luminescent Material researchgate.net
Palladium(II)[Pd(η³-C₃H₅)Cl]₂Pd(η³-C₃H₅)(L)Asymmetric Catalysis acs.org

This table summarizes known metal complexes formed with methyl nicotinate (L=methyl nicotinate) or related pyridyl ligands, suggesting potential complexation behavior for this compound.

Integration into Polymer Architectures

The development of functional polymers often relies on the incorporation of monomers with specific chemical groups. cmu.edusigmaaldrich.compolymersource.ca The allyl group of this compound is a polymerizable moiety, making the molecule a potential functional monomer. Polymerization of allylic compounds can be challenging due to competing side reactions like allylic degradative chain transfer, which can limit the molecular weight of the resulting polymer. google.com However, specialized techniques such as miniemulsion polymerization have been successfully used to create functionalized polymers from various monomers. beilstein-journals.org

By integrating this compound into a polymer chain via its allyl group, a new material with pendant methyl nicotinate groups would be created. These pendant groups could then be used for post-polymerization modification. For example, the ester could be hydrolyzed to a carboxylic acid, creating an ion-exchange polymer, or it could be reacted with amines to attach other functional molecules or crosslink the polymer chains. This approach provides a pathway to materials with tunable properties for applications in coatings, drug delivery, or as functional resins. The synthesis of heterocyclic polymers via one-pot multicomponent polymerization is a growing field, and functionalized building blocks are essential for this progress. rsc.org

Design of Photoresponsive Molecular Systems

Photoresponsive molecular systems are at the forefront of materials science, designed to undergo reversible structural and property changes upon exposure to light. researchgate.net These "smart" materials often incorporate photochromic units, which can isomerize between two distinct states, leading to alterations in properties like color, polarity, and molecular geometry. researchgate.netmdpi.com A well-known example is azobenzene, which can switch between its trans and cis isomers when irradiated with UV and visible light, respectively. researchgate.net This transformation can be harnessed to control molecular interactions and functions.

The design of such systems often involves integrating a photo-switchable moiety into a larger molecular architecture. rsc.org For instance, researchers have successfully fabricated real-time photoresponsive surfaces using thienyl-containing triarylethylene derivatives. rsc.org Upon UV light irradiation, these molecules undergo a change in their aggregation state, which in turn alters the surface's wettability. rsc.org

While direct examples involving this compound are not documented, its structure, containing both a pyridine ring and an allyl group, offers potential for modification. The pyridine core could be functionalized with known photochromic groups, and the allyl group could serve as a point of attachment to polymers or surfaces, theoretically allowing for the creation of novel photoresponsive materials.

Catalytic Roles and Applications

The development of novel catalysts is a cornerstone of chemical research, aiming for higher efficiency, selectivity, and sustainability in chemical transformations. rsc.org Organometallic complexes, in particular, play a significant role in a vast array of catalytic reactions. nih.govrsc.org

Role as a Substrate in Novel Catalytic Cycles

In a catalytic cycle, a substrate is a reactant that is converted into a product with the aid of a catalyst. The nature of the substrate is crucial to the reaction's outcome. While this compound's direct participation as a key substrate in widely recognized, novel catalytic cycles is not prominently featured in the literature, the reactivity of similar ester compounds has been explored. For example, various methyl benzoate (B1203000) derivatives can be synthesized through the catalytic esterification of benzoic acids, with the catalyst's performance being influenced by the electronic properties of substituents on the benzene (B151609) ring. mdpi.com

The Heck coupling reaction, a cornerstone of C-C bond formation, often utilizes methyl acrylate (B77674) as a substrate to form methyl 2-phenylacrylate. researchgate.net This highlights how the methyl ester group is a common feature in substrates for significant catalytic transformations. The allyl group in this compound offers a reactive site for various transition-metal-catalyzed reactions, such as cross-coupling or hydroformylation, suggesting its potential as a substrate in the development of new synthetic methodologies.

Contribution to Innovative Catalytic Pathways

Innovative catalytic pathways often emerge from the discovery of new catalysts or the novel use of existing ones. For instance, iron-supported zirconium/titanium solid acid catalysts have been developed for the synthesis of methyl benzoate compounds, demonstrating high activity and recyclability. mdpi.com The efficiency of these catalysts can be tuned by altering the composition and structure of the catalytic material. mdpi.com

In the realm of organocatalysis, the substitution pattern on a catalyst's scaffold can dramatically influence its activity and enantioselectivity. Studies on homobenzotetramisole-based catalysts have shown that the addition of methyl groups can significantly enhance catalytic performance in the kinetic resolution of alcohols. nih.gov

Although there is no specific research detailing the contribution of this compound to new catalytic pathways, its pyridine nitrogen could potentially act as a ligand for a metal center, or the entire molecule could be a precursor for a more complex catalytic structure. The combination of the nicotinic acid ester and the allyl group within one molecule presents a unique chemical entity that could potentially influence the stereochemical outcome or reaction mechanism in a novel catalytic process.

Exploration in Chemical Sensing and Probe Development

Chemical sensors are devices that convert a chemical interaction into a measurable signal. rsc.org The development of these sensors often relies on materials that exhibit a change in their physical or chemical properties upon interaction with a specific analyte. researchgate.netresearchgate.net Fluorescent probes, a subset of chemical sensors, are particularly valuable in biological imaging due to their high sensitivity and spatiotemporal resolution. rsc.orgthermofisher.com

The design of fluorescent probes often involves a fluorophore (a fluorescent molecule) linked to a recognition element that selectively interacts with the target analyte. rsc.orgnih.gov This interaction triggers a change in the fluorophore's emission, such as a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength. nih.gov For instance, probes have been developed to detect various ions, enzymes, and reactive oxygen species in living cells. rsc.orgnih.gov

Molecularly imprinted polymers (MIPs) represent another strategy for creating selective chemical sensors. easychair.orgmdpi.com This technique involves forming a polymer network around a template molecule (the analyte). After removal of the template, the polymer contains cavities that are specifically shaped to re-bind the analyte with high selectivity. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-allylnicotinate, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification under controlled conditions. For example, reacting 2-allylnicotinic acid with methanol in the presence of a catalyst (e.g., H₂SO₄) under reflux. Optimization includes:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalyst Loading : Use 1–5 mol% to avoid excess acid-induced decomposition.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .
  • Monitoring : Thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress .

Q. How should this compound be characterized to confirm its identity and purity?

  • Methodological Answer : Employ a multi-technique approach:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm allyl and ester functional groups (e.g., δ 3.8–4.2 ppm for methyl ester protons) .
  • HPLC : Purity assessment using a C18 column (UV detection at 254 nm, acetonitrile/water mobile phase) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 178.0865) .
  • Melting Point : Compare with literature values to detect impurities .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation .
  • Storage : Keep in a tightly sealed container under inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer :

  • Variable Analysis : Systematically test parameters (e.g., catalyst type, solvent purity) using factorial design experiments .
  • Reproducibility Checks : Cross-validate protocols with independent labs, ensuring identical equipment and reagent batches .
  • Data Normalization : Account for differences in quantification methods (e.g., gravimetric vs. spectroscopic yield calculations) .
  • Literature Review : Compare reaction conditions in peer-reviewed studies (e.g., Analytical and Bioanalytical Chemistry guidelines) .

Q. What are the key factors influencing the stability of this compound under different storage conditions?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis (pH-dependent) and oxidation (allyl group susceptibility) are primary pathways .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or store under anhydrous conditions .
  • Table : Stability under varying conditions:
ConditionHalf-Life (Days)Major Degradant
25°C, dry N₂>180None detected
25°C, 60% RH302-Allylnicotinic acid
40°C, open air7Oxidized dimer

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

  • Methodological Answer :

  • LC-MS/MS : Offers high specificity and sensitivity (LOQ: 0.1 ng/mL) in biological samples .
  • GC-FID : Suitable for volatile derivatives (e.g., silylated forms) in environmental matrices .
  • Validation Criteria : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), precision (%RSD <5%), and recovery (90–110%) .
  • Matrix Effects : Use isotope-labeled internal standards (e.g., d₃-Methyl 2-allylnicotinate) to correct for ion suppression .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for allylic C–H activation or ester hydrolysis (software: Gaussian, ORCA) .
  • Docking Studies : Predict binding affinity with enzymatic targets (e.g., cytochrome P450) using AutoDock Vina .
  • Machine Learning : Train models on existing kinetic data to forecast reaction outcomes (e.g., yield, selectivity) .
  • Validation : Compare computational predictions with experimental results from small-scale trials .

Key Considerations for Researchers

  • Data Contradictions : Always cross-reference primary literature and validate methods using independent techniques .
  • Ethical Reporting : Disclose conflicts of interest and funding sources per Medicinal Chemistry Research guidelines .
  • Open Science : Share raw data and protocols via repositories (e.g., Zenodo) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.